3,5-Dimethoxybenzamide
Overview
Description
3,5-Dimethoxybenzamide is a chemical compound that is part of a broader class of benzamides, which are characterized by the presence of a benzoyl group attached to an amine group. The specific structure of 3,5-dimethoxybenzamide includes two methoxy groups at the 3 and 5 positions of the benzene ring, which can influence its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of 3,5-Dimethoxybenzamide can be achieved through a cyanidation reaction followed by a Grignard reaction. The process begins with 3,5-Dimethoxybenzamide as a starting material, which undergoes cyanidation in the presence of sodium hydroxide, chloroform, and a phase transfer catalyst, resulting in a yield of 74.39%. Subsequently, a Grignard reaction is performed with a molar ratio of 1.5:1 of Grignard reagent to 3,5-Dimethoxybenzonitrile, yielding 92.1% of the desired product. The total yield of this two-step synthesis is 68.5%. The final product's structure is confirmed by boiling point determination and 1H NMR spectroscopy .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 3,5-Dimethoxybenzamide, related compounds have been characterized using single crystal X-ray diffraction methods. For example, adducts of 3,5-dinitrobenzamide have been studied, which crystallize in centrosymmetric space groups with the amide moiety forming cyclic hydrogen bonds . This suggests that 3,5-Dimethoxybenzamide may also exhibit interesting structural features that could be elucidated using similar analytical techniques.
Chemical Reactions Analysis
The photochemistry of 3,5-dimethoxybenzyl derivatives, which are closely related to 3,5-Dimethoxybenzamide, has been explored. These derivatives undergo solvolysis in alcohol solvents, with rate correlations suggesting SN1 reactivity with an early transition state. Quantum yields indicate that the formation of certain isomeric trienes plays a minor role in the overall photochemistry of the arylmethyl substrates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dimethoxybenzamide can be inferred from its molecular structure and the behavior of similar compounds. The presence of methoxy groups is likely to affect its solubility in organic solvents and could also influence its melting point. The chemical reactivity, as indicated by the synthesis and photochemical studies, suggests that 3,5-Dimethoxybenzamide may participate in various organic reactions, potentially including nucleophilic substitution and addition reactions .
Scientific Research Applications
Synthesis and Chemical Reactions
3,5-Dimethoxybenzamide plays a crucial role as an intermediate in various chemical synthesis processes. For example, it is used in the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate for preparing nabilone, through cyanidation and Grignard reactions (X. Xin, 2012). Additionally, reductive lithiation of 3,5-dimethoxybenzyl methyl ether, which leads to the generation of 3,5-dimethoxybenzyllithium, is a process where this compound serves as a precursor for synthesizing various substituted resorcinols (Azzena et al., 2003).
Applications in Biology and Medicine
3,5-Dimethoxybenzamide derivatives have found applications in medical research. For instance, certain derivatives have been evaluated for their potential as neuroleptic agents. They were synthesized and tested for antidopamine activity, showing promise in this field (de Paulis et al., 1986). In another study, a derivative of 3,5-dimethoxybenzamide was investigated for its protective effects against hydrogen peroxide-induced cell death in PC12 cells, showcasing its potential as a neuroprotective agent (Hur et al., 2013).
Radiotracer Development
Compounds derived from 3,5-Dimethoxybenzamide have been synthesized and evaluated as radiotracers for imaging tumors. Studies have shown that these compounds can identify breast tumors in vivo, indicating their potential use in diagnostic imaging (Rowland et al., 2006).
Safety And Hazards
properties
IUPAC Name |
3,5-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-3-6(9(10)11)4-8(5-7)13-2/h3-5H,1-2H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLRWVNYANKXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169209 | |
Record name | 3,5-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethoxybenzamide | |
CAS RN |
17213-58-0 | |
Record name | 3,5-Dimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17213-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethoxybenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017213580 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17213-58-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,5-Dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20169209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.491 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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